(4-(2-(1H-pyrazol-1-yl)ethyl)piperazin-1-yl)(4-phenyltetrahydro-2H-pyran-4-yl)methanone
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Overview
Description
(4-(2-(1H-pyrazol-1-yl)ethyl)piperazin-1-yl)(4-phenyltetrahydro-2H-pyran-4-yl)methanone is a synthetic compound characterized by the presence of both pyrazole and piperazine groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (4-(2-(1H-pyrazol-1-yl)ethyl)piperazin-1-yl)(4-phenyltetrahydro-2H-pyran-4-yl)methanone typically involves multi-step reactions:
Formation of the pyrazole moiety by reacting hydrazine with a diketone.
Alkylation of the pyrazole to introduce the ethyl group.
Condensation of the resulting compound with piperazine to form the piperazinyl derivative.
Introduction of the phenyltetrahydropyran ring through a coupling reaction, leading to the final product.
Industrial Production Methods: For industrial production, the reaction conditions are optimized to achieve high yields and purity. This involves precise control of temperature, pH, and reaction time. The use of catalysts and solvents is also crucial for the efficiency and scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: : Can undergo oxidation reactions, typically with agents like potassium permanganate or hydrogen peroxide.
Reduction: : Can be reduced by agents like lithium aluminum hydride, affecting specific functional groups.
Substitution: : Functional groups can be substituted using reagents such as halogens or organolithiums.
Oxidizing Agents: : Potassium permanganate, hydrogen peroxide.
Reducing Agents: : Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: : Halogens, organolithium compounds.
Major Products Formed: The major products from these reactions vary depending on the specific conditions and reagents used, often resulting in altered functional groups or extended molecular frameworks.
Scientific Research Applications
(4-(2-(1H-pyrazol-1-yl)ethyl)piperazin-1-yl)(4-phenyltetrahydro-2H-pyran-4-yl)methanone is utilized in various scientific fields:
Chemistry: : Used as a ligand in coordination chemistry and catalysis.
Biology: : Studied for its potential as a biochemical probe to study cellular mechanisms.
Medicine: : Explored for its therapeutic potential, particularly in neurology and oncology.
Industry: : Considered in materials science for the development of novel materials with specific properties.
Mechanism of Action
The compound exerts its effects through interactions with molecular targets such as enzymes and receptors. It may inhibit or activate specific pathways, affecting cellular functions. The exact mechanisms depend on its application and the biological context.
Comparison with Similar Compounds
Unique Features:
Distinct combination of pyrazole and piperazine rings.
Specific steric and electronic properties imparted by the phenyltetrahydropyran ring.
(4-(2-(1H-pyrazol-1-yl)ethyl)piperazin-1-yl)methanone: : Lacks the phenyltetrahydropyran ring.
(4-(1H-pyrazol-1-yl)piperazin-1-yl)(4-phenyltetrahydro-2H-pyran-4-yl)methanone: : A variation missing the ethyl group.
By combining these structural components, (4-(2-(1H-pyrazol-1-yl)ethyl)piperazin-1-yl)(4-phenyltetrahydro-2H-pyran-4-yl)methanone stands out for its versatility and potential in diverse applications.
Hope this gives you a detailed insight into this fascinating compound!
Properties
IUPAC Name |
(4-phenyloxan-4-yl)-[4-(2-pyrazol-1-ylethyl)piperazin-1-yl]methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N4O2/c26-20(21(7-17-27-18-8-21)19-5-2-1-3-6-19)24-14-11-23(12-15-24)13-16-25-10-4-9-22-25/h1-6,9-10H,7-8,11-18H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DMJDZGGUSVQANU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(C2=CC=CC=C2)C(=O)N3CCN(CC3)CCN4C=CC=N4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N4O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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